

# Technical Master Guide: 1,4-Dimethoxy-2-nitrobenzene

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## Compound of Interest

Compound Name: 1,4-Dimethoxy-2-nitrobenzene

CAS No.: 89-39-4

Cat. No.: B146714

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CAS: 89-39-4 | Synonyms: 2,5-Dimethoxynitrobenzene; Nitrohydroquinone dimethyl ether[1][2]

## Part 1: Chemical Profile & Strategic Utility[2]

### Executive Summary

**1,4-Dimethoxy-2-nitrobenzene** is a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds.[2] Its structural value lies in the masked aniline functionality (via the nitro group) and the electron-rich aromatic core provided by the para-dimethoxy substitution pattern.[2]

In drug discovery, this scaffold is frequently utilized to access 2,5-dimethoxyaniline, a primary building block for benzoquinone-based antineoplastic agents, antifungal isoquinoline alkaloids, and specific kinase inhibitors.

### Physicochemical Data Matrix

Property	Value	Context for Handling
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub>	MW: 183.16 g/mol
Appearance	Yellow Crystalline Solid	Distinct color change from white precursor (1,4-dimethoxybenzene) indicates reaction progress.[2]
Melting Point	70–73 °C	Low MP requires careful drying; avoid high-vac ovens >50°C to prevent sublimation/melting.[2]
Boiling Point	169 °C (at 13 mmHg)	High boiling point makes distillation difficult; recrystallization is preferred.[2]
Solubility	Soluble: Benzene, EtOH, CHCl <sub>3</sub> Insoluble: Water	Precipitates readily upon quenching reaction mixtures with ice water.
LogP	~1.8	Moderate lipophilicity; penetrates skin (PPE critical). [2]

## Part 2: Critical Safety & Hazard Architecture

GHS Classification: Warning.[2][3][4] Acute Toxicity (Oral) Cat 4; Eye Irritation Cat 2.[2]

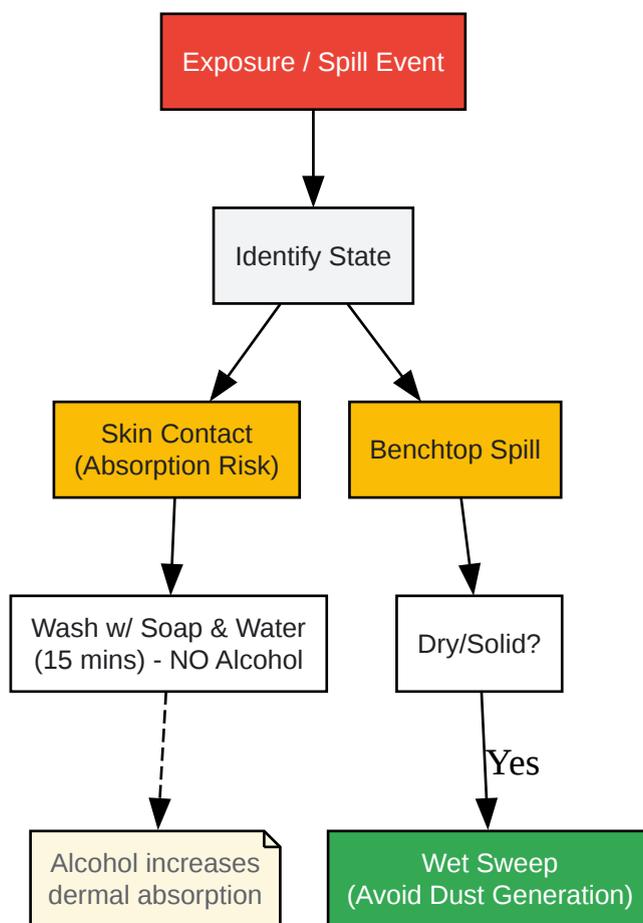
### Hazard Mechanism & Causality

Unlike standard solvents, nitro-aromatics possess specific toxicological profiles that require mechanistic understanding:

- **Methemoglobinemia Risk:** Like many nitro-benzene derivatives, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[2] Cyanosis (blue skin/lips) is a late-stage indicator.[2]

- Energetic Instability: While not a primary explosive, the nitro group is energetic.[2] Synthesis involves exothermic nitration.[2] Runaway exotherms during preparation are the highest risk factor.[2]

## Emergency Response Protocol (Decision Tree)



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Figure 1: Immediate response logic for exposure and spills.[2] Note the contraindication of alcohol for skin washing.

## Part 3: Synthesis & Process Optimization

### The Nitration Pathway (Regioselectivity)

The synthesis relies on Electrophilic Aromatic Substitution (EAS).[2]

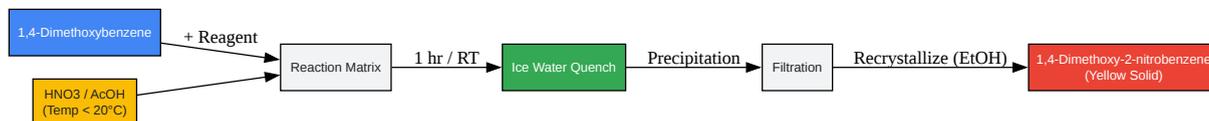
- Substrate: 1,4-Dimethoxybenzene.[2][3][4][5][6][7][8]

- Directing Groups: The two methoxy groups are ortho/para directors.<sup>[2]</sup> Due to symmetry, all four open positions on the ring are equivalent.<sup>[2]</sup>
- Challenge: The ring is highly electron-rich (activated). Standard nitration ( $\text{H}_2\text{SO}_4/\text{HNO}_3$ ) is often too aggressive, leading to dinitration or oxidative tar formation.<sup>[2]</sup>
- Solution: Use a milder nitrating system ( $\text{HNO}_3$  in Acetic Acid) to control kinetics.<sup>[2]</sup>

## Validated Protocol

Scale: 100 mmol (approx. 13.8 g of precursor)

- Preparation: Dissolve 13.8 g 1,4-dimethoxybenzene in 40 mL Glacial Acetic Acid (AcOH). Chill to 10°C.
  - Why? AcOH acts as a solvent and heat sink.<sup>[2]</sup>
- Addition: Dropwise add 15 mL conc.  $\text{HNO}_3$  (70%) while maintaining internal temp <20°C.<sup>[2]</sup>
  - Control Point: If temp spikes >25°C, stop addition. High temp favors dinitration side-products.<sup>[2]</sup>
- Reaction: Stir at ambient temp (25°C) for 1 hour.
  - Validation: Monitor via TLC (Hexane/EtOAc 8:2).<sup>[2]</sup> Starting material ( $R_f \sim 0.7$ ) should disappear; Product ( $R_f \sim 0.25$ ) appears yellow.<sup>[2][3][9]</sup>
- Quench: Pour reaction mixture into 200 mL Ice Water.
  - Mechanism:<sup>[2][3][10][11][12]</sup> Drastic solubility drop forces the nitro product to crystallize out.<sup>[2]</sup>
- Purification: Filter the yellow precipitate. Recrystallize from Ethanol (95%).
  - Target: Bright yellow needles.<sup>[2]</sup> MP: 70–72°C.<sup>[2]</sup>



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Figure 2: Process flow for the regioselective nitration of 1,4-dimethoxybenzene.

## Part 4: Downstream Application (Reduction)[2]

For researchers targeting the aniline (2,5-dimethoxyaniline), catalytic hydrogenation is superior to Fe/HCl reduction (which generates iron sludge waste).

Protocol (Hydrogenation):

- Catalyst: 10% Pd/C (5 wt% loading).
- Solvent: Methanol or Ethanol.[2]
- Conditions: H<sub>2</sub> balloon (1 atm) or Parr shaker (30 psi).
- Workup: Filter through Celite (caution: Pd/C is pyrophoric when dry).[2] Evaporate solvent.[2] [12]
- Storage: The resulting aniline is oxidation-sensitive.[2] Store under Argon in the dark.

## Part 5: Analytical Characterization Standards

To certify the identity of the synthesized material, compare against these benchmarks:

Method	Characteristic Signal	Interpretation
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 3.90 (s, 3H), 3.95 (s, 3H)	Two distinct methoxy peaks due to asymmetry caused by the nitro group.[2]
<sup>1</sup> H NMR (Aromatic)	δ 7.10 (s, 1H), 7.45 (s, 1H)	Para-protons appear as singlets (no coupling) due to substitution pattern.
IR Spectroscopy	1520 cm <sup>-1</sup> , 1340 cm <sup>-1</sup>	Strong N-O asymmetric and symmetric stretches (Diagnostic for Nitro group).[2]
Mass Spec	m/z 183 [M] <sup>+</sup>	Molecular ion peak.[2]

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